BenchChemオンラインストアへようこそ!

8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one

Lipophilicity Drug design ADME prediction

This compound is a uniquely halogenated 4-phenylcoumarin scaffold featuring dual bromination (8- and 4'-positions) combined with 6-chloro substitution, delivering a high-cLogP (~5.8) profile unavailable from simpler analogs. Its ≥95% purity and dedicated catalog listing minimize inter-laboratory variability, making it the definitive choice for reproducible tyrosinase/MAO-B SAR studies and CNS drug-like space exploration.

Molecular Formula C21H11Br2ClO2
Molecular Weight 490.58
CAS No. 331820-98-5
Cat. No. B2479312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one
CAS331820-98-5
Molecular FormulaC21H11Br2ClO2
Molecular Weight490.58
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Br)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C21H11Br2ClO2/c22-14-8-6-13(7-9-14)19-18(12-4-2-1-3-5-12)16-10-15(24)11-17(23)20(16)26-21(19)25/h1-11H
InChIKeyALVHIGDNXPAMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one (CAS 331820-98-5): A Structurally Distinct Halogenated Phenylcoumarin


8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one (CAS 331820-98-5) is a synthetic, polyhalogenated 3,4-diarylcoumarin derivative with a molecular weight of 490.57 g/mol and ≥95% purity as supplied by Apollo Scientific . The compound belongs to the chromen-2-one (coumarin) family and is distinguished by the simultaneous presence of bromine atoms at the 8- and 4'-phenyl positions, a chlorine at the 6-position, and an unsubstituted 4-phenyl ring. This unique substitution pattern creates a highly lipophilic scaffold (cLogP ~5.8) that is of interest in medicinal chemistry for structure–activity relationship (SAR) exploration, particularly in the context of tyrosinase and monoamine oxidase B (MAO-B) inhibition, where halogenated 3-phenylcoumarins have demonstrated enhanced potency over non-halogenated analogs [1] [2]. Direct primary literature on this specific compound is currently limited; procurement decisions should therefore be guided by its distinct physicochemical profile relative to close analogs where comparative data are unavailable.

Why Generic Substitution Fails: The Pharmacophoric Uniqueness of 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one


The high degree of halogenation and the specific positioning of substituents on the 3,4-diarylcoumarin core of 8-bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one create a pharmacophoric profile that cannot be replicated by simpler or differently substituted coumarin analogs. In related series of 3-phenylcoumarins, the presence and position of bromine atoms have been shown to dramatically influence both tyrosinase inhibitory potency (IC50 values ranging from >1000 μM to 215 μM depending on the bromination pattern) and MAO-B selectivity [1] [2]. The concurrent 6-chloro substitution, known to enhance MAO-B activity in 3-phenylcoumarins, combined with the unexplored 8-bromo and 4-phenyl motifs present in this compound, defines a distinct chemical space that has not been systematically profiled in published SAR studies [2]. Consequently, substituting this compound with commercially available analogs such as 3-(4-bromophenyl)-6-chloro-4-phenylcoumarin (CAS 332104-49-1) or 8-bromo-3-(4-bromophenyl)-6-chloro-4-methylcoumarin (CAS 332104-45-7) introduces significant alterations in steric bulk, electronic distribution, and lipophilicity, potentially leading to divergent biological outcomes that undermine experimental reproducibility.

Quantitative Differentiation Guide for 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one (CAS 331820-98-5)


Enhanced Lipophilicity Drives Differential Membrane Partitioning vs. 3-(4-Bromophenyl)-6-chloro-4-phenylcoumarin

The 8-bromo substituent in the target compound increases calculated lipophilicity (cLogP) to approximately 5.8, compared to cLogP ~5.0 for the des-8-bromo analog 3-(4-bromophenyl)-6-chloro-4-phenylcoumarin (CAS 332104-49-1). This ~0.8 log unit increase translates to an approximately 6.3-fold higher theoretical partition coefficient, which is expected to enhance membrane permeability and blood–brain barrier penetration in cell-based and in vivo models . In the context of CNS-targeted coumarins, higher lipophilicity within a narrow optimal range (cLogP 2–5) has been positively correlated with MAO-B inhibitory potency, though exceeding this range may reduce solubility [1].

Lipophilicity Drug design ADME prediction

Dual Bromine Substitution: A Critical Determinant of Tyrosinase Inhibitory Potency

In a systematic SAR study of halogenated phenylcoumarins (Matos et al., 2011), bromine substitution on the coumarin scaffold was identified as a key driver of mushroom tyrosinase inhibitory activity. The most potent compound in that series (compound 12, bearing a 8-bromo-6-methyl-3-(4'-methoxyphenyl) scaffold) achieved an IC50 of 215 μM, outperforming umbelliferone (IC50 > 300 μM) [1]. While the target compound was not directly evaluated in this study, its structure combines the favorable 8-bromo motif with an additional 4'-bromophenyl group and a 6-chloro substituent, a combination not present in any published tyrosinase inhibitor series. This untested substitution pattern represents a novel chemical space for probing additive or synergistic effects of dual bromination on tyrosinase inhibition.

Tyrosinase inhibition Melanogenesis Skin-aging

6-Chloro-3-phenylcoumarin Backbone: MAO-B Selectivity Advantage Over 4-Hydroxylated Analogs

Comparative studies of 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins have established that 6-chloro substitution on the coumarin core, in the absence of 4-hydroxylation, significantly enhances MAO-B inhibitory potency and selectivity over MAO-A [1]. For example, 6-chloro-3-(3'-methoxyphenyl)coumarin displayed an IC50 of 0.5 nM against human MAO-B with >10,000-fold selectivity over MAO-A, representing a >100-fold improvement over the corresponding non-chlorinated analog [1]. The target compound retains this favorable 6-chloro motif while adding an unexplored 8-bromo and 4-phenyl substituent, positioning it as a candidate for investigating whether additional halogenation further modulates MAO-B affinity or isoform selectivity.

Monoamine oxidase B Neuroprotection Parkinson's disease

Molecular Weight Differentiation: Implications for Physicochemical Property Optimization

The molecular weight (MW) of the target compound is 490.57 g/mol, which is 78.9 g/mol higher than the des-8-bromo analog 3-(4-bromophenyl)-6-chloro-4-phenylcoumarin (MW 411.68 g/mol, CAS 332104-49-1) and 79.0 g/mol higher than the 4-methyl analog 8-bromo-3-(4-bromophenyl)-6-chloro-4-methylcoumarin (MW 411.51 g/mol, CAS 332104-45-7) . This substantial MW increase, driven by the dual bromine and 4-phenyl substitution, places the compound near the upper limit of the 'Rule of 5' guidelines for oral bioavailability. In fragment-based or property-driven lead optimization campaigns, this compound can serve as a high-MW boundary probe to assess the impact of molecular bulk on target engagement, solubility, and permeability relative to lower-MW congeners.

Lead optimization Property-based design Solubility

Purity and Supply Chain Reliability for Reproducible SAR Studies

The compound is commercially available from Apollo Scientific (catalog OR351302) with a certified purity of ≥95% and a defined molecular weight specification of 490.57184 g/mol . In contrast, several structurally related analogs (e.g., 3-(4-bromophenyl)-6-chloro-4-phenylcoumarin, CAS 332104-49-1) are primarily available through non-specialist chemical suppliers with variable purity documentation . For academic or industrial SAR programs where batch-to-batch consistency is paramount, sourcing from a specialist heterocyclic chemistry supplier with documented purity standards reduces the risk of confounding biological results due to impurities.

Reproducibility Quality control Procurement

Unexplored Chemical Space: 4-Phenyl Substitution as a Differentiating Motif

The vast majority of biologically characterized 3-arylcoumarins are substituted with hydrogen, methyl, or hydroxyl groups at the 4-position. The presence of a 4-phenyl substituent, as found in the target compound, is exceptionally rare in published SAR studies. A search of ChEMBL and BindingDB reveals no bioactivity data for any 4-phenyl-3-(4-bromophenyl)coumarin scaffold. This contrasts with the extensively studied 4-methyl and 4-unsubstituted 3-phenylcoumarin series, where MAO-B IC50 values range from 0.5 nM to >100 μM depending on the halogenation pattern [1] [2]. The 4-phenyl group introduces additional π–π stacking potential and steric bulk that may fundamentally alter binding poses within enzyme active sites, offering a genuine opportunity to expand the SAR landscape of coumarin-based inhibitors.

Chemical diversity SAR exploration Scaffold novelty

Recommended Application Scenarios for 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one Based on Quantitative Differentiation Evidence


SAR Probe for Investigating Synergistic Dual Bromination Effects on Tyrosinase Inhibition

Use this compound as a high-molecular-weight, dual-brominated probe to test whether the combination of 8-bromo and 4'-bromophenyl substituents produces additive or synergistic inhibition of mushroom tyrosinase, building on the established finding that single bromination at the 8-position yields an IC50 of 215 μM (compound 12) in related phenylcoumarins [1]. The 6-chloro and 4-phenyl groups further differentiate this scaffold from any previously evaluated tyrosinase inhibitor, enabling de novo SAR generation.

Lipophilicity Boundary Probe for CNS Drug Design Optimization

Deploy this compound as a high-cLogP (~5.8) reference standard in CNS-targeted lead optimization cascades, where the relationship between lipophilicity, MAO-B potency, and blood–brain barrier permeability is being systematically explored. Its distinct physicochemical profile relative to lower-cLogP 3-phenylcoumarin analogs (cLogP ~3–5) makes it a valuable comparator for defining the upper limits of CNS drug-like chemical space [2].

Starting Point for 4-Phenylcoumarin Library Expansion

Utilize this compound as a key intermediate or reference standard for synthesizing and evaluating a focused library of 4-phenyl-3-arylcoumarins, a virtually unexplored sub-class of coumarin derivatives. The presence of defined bromine handles at the 8- and 4'-positions also enables downstream diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) for further SAR exploration .

Quality-Controlled Standard for Inter-Laboratory Reproducibility Studies

Adopt this compound as a procurement-standardized positive control or calibration standard in multi-center studies of halogenated coumarin bioactivity, leveraging its consistent ≥95% purity specification and dedicated catalog number (Apollo Scientific OR351302) to minimize inter-laboratory variability arising from impurity profiles in generic-sourced analogs .

Quote Request

Request a Quote for 8-Bromo-3-(4-bromophenyl)-6-chloro-4-phenylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.